molecular formula C11H8O B14072747 3-(4-ethynylphenyl)prop-2-enal

3-(4-ethynylphenyl)prop-2-enal

Katalognummer: B14072747
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: QDDTYRUFLAVPAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-ethynylphenyl)prop-2-enal is an organic compound with the molecular formula C11H8O It is a member of the class of cinnamaldehydes, characterized by the presence of a phenyl group substituted with an ethynyl group at the para position and an aldehyde group at the end of a three-carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethynylphenyl)prop-2-enal typically involves the reaction of 4-ethynylbenzaldehyde with acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ethynylphenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-ethynylphenyl)propanoic acid

    Reduction: 3-(4-ethynylphenyl)propan-2-ol

    Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

3-(4-ethynylphenyl)prop-2-enal has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(4-ethynylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethynyl group can also participate in reactions that modify the compound’s activity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-methoxyphenyl)-2-propenal: Similar structure but with a methoxy group instead of an ethynyl group.

    3-(4-hydroxyphenyl)-2-propenal: Similar structure but with a hydroxy group instead of an ethynyl group.

    3-phenylprop-2-enal: Lacks the ethynyl group, making it less reactive in certain types of reactions.

Uniqueness

3-(4-ethynylphenyl)prop-2-enal is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H8O

Molekulargewicht

156.18 g/mol

IUPAC-Name

3-(4-ethynylphenyl)prop-2-enal

InChI

InChI=1S/C11H8O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-9H

InChI-Schlüssel

QDDTYRUFLAVPAF-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC=C(C=C1)C=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.